molecular formula C11H12F3NO B2554565 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine CAS No. 1251268-62-8

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine

Cat. No.: B2554565
CAS No.: 1251268-62-8
M. Wt: 231.218
InChI Key: GYKKKWTZBZQYQF-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine” is a chemical compound with the CAS Number: 1251268-62-8 . It has a molecular weight of 231.22 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F3NO/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8-9H,5-6,15H2 . This code provides a textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 231.22 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques : Research has been conducted on the synthesis of cyclobutane derivatives, highlighting methods for functionalizing these compounds to improve their utility in various applications. For instance, efficient synthesis of 3-aminocyclobut-2-en-1-ones has been developed, showcasing the potential of cyclobutane derivatives as VLA-4 antagonists, indicating their relevance in biomedical research (Brand, de Candole, & Brown, 2003).

  • Chemical Detection Applications : The utility of cyclobutane derivatives in chemical detection, specifically for hydrogen fluoride, has been explored. This application underscores the compound's potential in developing new technologies for environmental monitoring and safety (Ueta, Mikami, & Ito, 2015).

  • Chiral Cyclobutane Derivatives : The synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers has been achieved, which has implications for the design of novel peptides and proteins with specific functions, opening avenues in drug discovery and molecular engineering (Gutiérrez-Abad, Illa, & Ortuño, 2010).

  • Diastereo- and Enantioselective Synthesis : Advanced methods for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes have been developed. These methods are crucial for creating biologically active compounds with precise stereochemical configurations, significant for pharmaceutical research (Feng, Hao, Liu, & Buchwald, 2019).

  • Trifluoromethyl-Substituted Analogues : The synthesis of trifluoromethyl-substituted analogues of 1-aminocyclobutane-1-carboxylic acid, including 1-amino-3-(trifluoromethyl)cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, demonstrates the versatility of cyclobutane derivatives in incorporating fluorine-containing groups. This synthesis is pivotal for the development of compounds with enhanced physical and chemical properties, such as increased metabolic stability and altered bioactivity, which are of great interest in pharmaceutical chemistry (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8-9H,5-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKKKWTZBZQYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251268-62-8
Record name 3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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